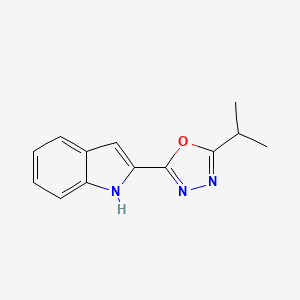

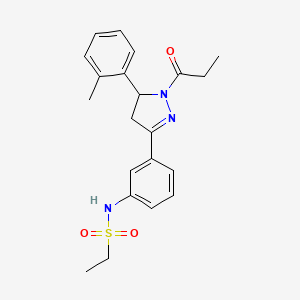

2-(5-isopropyl-1,3,4-oxadiazol-2-yl)-1H-indole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of novel heterocyclic systems, such as 5-(1,2,4-oxadiazol-5-yl)-3,4-dihydropyrimidine-2 (1H)-thiones, has been facilitated using compounds structurally similar to "(5-isopropyl-1,3,4-oxadiazol-2-yl)methanol".Molecular Structure Analysis

The molecular formula of “(5-isopropyl-1,3,4-oxadiazol-2-yl)methanol” is C6 H10 N2 O2 . The InChI key is RXTQZBAFYARQJE-UHFFFAOYSA-N .Chemical Reactions Analysis

The study of the photochemical behavior of 1,2,4-oxadiazole derivatives, including compounds similar to “(5-isopropyl-1,3,4-oxadiazol-2-yl)methanol”, has shown that irradiation can lead to ring photoisomerization and the formation of open chain compounds.Physical And Chemical Properties Analysis

“(5-isopropyl-1,3,4-oxadiazol-2-yl)methanol” is a liquid at room temperature . The molecular weight is 142.16 .Scientific Research Applications

Synthesis and Anticancer Potential

The synthesis of hybrid molecules combining indole, quinoline, and oxadiazole pharmacophores has shown significant potential in cancer drug development. These compounds have demonstrated in vitro cytotoxic potential in breast adenocarcinoma cell lines, with some showing low IC50 values and high selectivity indices. The ability of these hybrids to disrupt microtubule formation and induce G2/M phase cell cycle arrest highlights their potential as tubulin inhibitors, offering a strategic approach to combat various types of malignancies (Kamath, Sunil, & Ajees, 2016).

Functionalization and Synthetic Versatility

A novel synthetic approach has been developed for the preparation of functional derivatives of 3-(1,3,4-oxadiazol-2-yl)-1H-indoles, demonstrating the versatility of this heterocyclic system. This approach allows for the synthesis of compounds with a wide range of substituents, showcasing the potential for creating diverse molecules for various scientific applications (Alyab’ev, Kravchenko, & Ivashchenko, 2009).

Antimicrobial and Anti-inflammatory Activities

The synthesis of 5-(alkyl(1H-indol-3-yl))-2-(substituted)-1,3,4-oxadiazoles has shown promising results in anti-inflammatory and anti-proliferative activities. These compounds have demonstrated significant activity against human cancer cell lines and inflammation, establishing a correlation between structure and activity relationships (Rapolu et al., 2013).

Novel Hybrid Molecules with Urease Inhibitory Potential

The synthesis of novel indole-based hybrid molecules containing oxadiazole scaffolds and N-(substituted-phenyl)butanamides has revealed potent inhibitors of the urease enzyme. These compounds have shown competitive inhibition with low Ki values and have been evaluated for their in vitro inhibitory potential, indicating their value as therapeutic agents in drug design programs (Nazir et al., 2018).

Safety and Hazards

properties

IUPAC Name |

2-(1H-indol-2-yl)-5-propan-2-yl-1,3,4-oxadiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O/c1-8(2)12-15-16-13(17-12)11-7-9-5-3-4-6-10(9)14-11/h3-8,14H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYFGDSCHYYTNPE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NN=C(O1)C2=CC3=CC=CC=C3N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2372133.png)

![2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2372138.png)

![Tert-butyl 5-[(1-cyanocyclobutyl)carbamoyl]-4,5-dihydro-1,2-oxazole-3-carboxylate](/img/structure/B2372139.png)

![5-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)sulfamoyl]-2-methylbenzoic acid](/img/structure/B2372143.png)

![(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-(methylthio)phenyl)methanone](/img/structure/B2372144.png)

![6,6-Difluoro-3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B2372145.png)

![1'-(2-(3,5-dimethylisoxazol-4-yl)acetyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2372147.png)

![N-butyl-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2372154.png)